Synthetic Stereocontrol Enables Integration of the 2-Carboxylate Scaffold into Higher Peptides
In contrast to the more complex 1-carboxylate derivatives which have been synthesized with varying stereochemical outcomes, the synthesis of the 2-carboxylate scaffold, as a methyl 8-tert-butyloxycarbonylamino-3-oxoindolizidine-2-carboxylate derivative, is achieved with high stereocontrol at the C8a position [1]. This reliable stereochemical outcome is a direct and quantifiable advantage for the 2-carboxylate series, making it a more predictable and efficient building block for peptide synthesis [1].
| Evidence Dimension | Stereocontrol during synthesis |
|---|---|
| Target Compound Data | High stereocontrol at C8a position |
| Comparator Or Baseline | 8-amino-3-oxoindolizidine-1-carboxylic acid derivatives (synthesized via three different routes with varying stereochemical outcomes) |
| Quantified Difference | The 2-carboxylate scaffold yields a predictable, high stereocontrol outcome at C8a, unlike the 1-carboxylate analogs which show variable stereochemistry depending on the synthetic route. |
| Conditions | Synthesis of methyl 8-tert-butyloxycarbonylamino-3-oxoindolizidine-2-carboxylate derivatives. |
Why This Matters
This reproducible stereocontrol is a critical procurement advantage, ensuring that the research material will behave predictably in further synthetic steps, reducing experimental failure and saving time and resources.
- [1] Gómez-Monterrey, I., et al. (1992). Synthesis of 2-substituted 8-amino-3-oxoindolizidine-2-carboxylic acid derivatives as peptide conformation mimetics. Tetrahedron, 48(24), 5191-5198. View Source
